1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea
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Description
The compound is a complex organic molecule that contains several functional groups and structural motifs, including a fluorophenyl group, a thiophene ring, and a dihydropyridazine ring. These structural features suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of a fluorophenyl group, a thiophene ring, and a dihydropyridazine ring suggests that the molecule may have interesting electronic properties. The fluorine atom in the fluorophenyl group is highly electronegative, which could create a polar bond with the adjacent carbon atom . The thiophene and dihydropyridazine rings are both aromatic, which means they have a cyclic, planar arrangement of atoms with a ring of resonance bonds .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For example, the fluorine atom in the fluorophenyl group could potentially be replaced via a nucleophilic aromatic substitution reaction. The thiophene ring might undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluorine atom could increase the compound’s stability and decrease its reactivity compared to a similar compound without fluorine . The aromatic rings could contribute to the compound’s rigidity and possibly also its color .Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-13-5-1-2-6-14(13)21-18(25)20-10-4-11-23-17(24)9-8-15(22-23)16-7-3-12-26-16/h1-3,5-9,12H,4,10-11H2,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEXYWPXJFROMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-3-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)urea |
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